Methyl 4-bromo-6-methoxypicolinate
CAS No.: 1256789-39-5
Cat. No.: VC5326490
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256789-39-5 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 |
| IUPAC Name | methyl 4-bromo-6-methoxypyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 |
| Standard InChI Key | AAWIADLBEITCEV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=N1)C(=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 4-bromo-6-methoxypicolinate belongs to the picolinate family, which consists of pyridine derivatives with a carboxylate ester group at the 2-position. The compound’s structure features:
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A bromine atom at the 4-position, which enhances electrophilicity and facilitates substitution reactions.
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A methoxy group (-OCH) at the 6-position, contributing electron-donating effects that modulate the pyridine ring’s electronic properties.
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A methyl ester (-COOCH) at the 2-position, which stabilizes the molecule and influences its solubility.
The IUPAC name, methyl 4-bromo-6-methoxypyridine-2-carboxylate, reflects this substitution pattern . The SMILES notation COC(=O)C1=NC(OC)=CC(Br)=C1 provides a precise representation of its connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.06 g/mol | |
| XLogP3 | 2.03 | |
| Topological Polar Surface Area | 48.42 Ų | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Production
Synthetic Routes
The synthesis of methyl 4-bromo-6-methoxypicolinate typically involves bromination and esterification steps. A reported method utilizes tert-butyl nitrite and copper(II) bromide in acetonitrile under controlled temperatures (40–80°C) .
Procedure Overview:
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Bromination: 4-Amino-6-methoxy-picolinate is treated with tert-butyl nitrite and copper(II) bromide, leading to diazotization and subsequent bromine substitution.
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Workup: The reaction mixture is quenched in ice water, and the precipitate is filtered, washed, and purified via chromatography.
This method achieves a 56% yield, with the product confirmed by mass spectrometry (, corresponding to [M+H]) .
Table 2: Synthesis Conditions and Outcomes
| Parameter | Detail |
|---|---|
| Reagents | tert-Butyl nitrite, CuBr |
| Solvent | Acetonitrile |
| Temperature | 40–80°C |
| Yield | 56% |
| Purification | Column chromatography (PE/EtOAc) |
Physicochemical Properties
Solubility and Partitioning
Methyl 4-bromo-6-methoxypicolinate exhibits moderate solubility in organic solvents such as ethyl acetate and dichloromethane. Computed solubility values include:
The compound’s LogP (octanol-water partition coefficient) of 2.03 indicates moderate lipophilicity, favoring membrane permeability .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ester C=O stretch (~1700 cm), aromatic C-Br stretch (~600 cm), and methoxy C-O stretch (~1250 cm).
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NMR: NMR would show signals for the methoxy group (~3.9 ppm), aromatic protons, and ester methyl group (~3.8 ppm).
Chemical Reactivity
Electrophilic Substitution
The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with morpholine in the presence of a palladium catalyst could yield 4-morpholino derivatives.
Coupling Reactions
Applications in Research
Medicinal Chemistry
Methyl 4-bromo-6-methoxypicolinate serves as a building block for kinase inhibitors and antimicrobial agents. Its bromine and methoxy groups allow precise modifications to enhance binding affinity to target proteins.
Material Science
The compound’s aromatic system and halogen atom make it suitable for synthesizing liquid crystals and coordination polymers, where its planarity and electronic properties are advantageous.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| Methyl 4-bromo-6-methylpicolinate | Methyl vs. methoxy group | Altered electronic effects |
| Methyl 4-bromo-6-fluoropicolinate | Fluorine vs. methoxy | Enhanced electrophilicity |
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